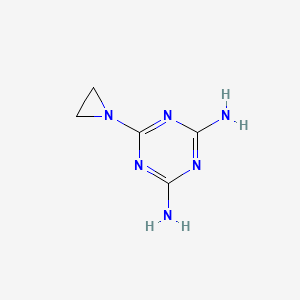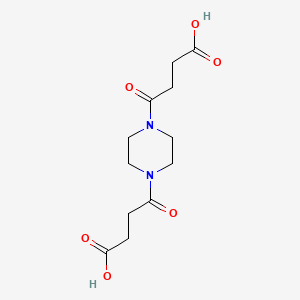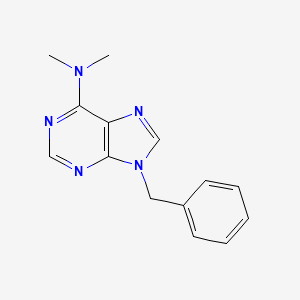
1,3,5-Triazine, 2-aziridino-4,6-diamino-
Overview
Description
1,3,5-Triazine, 2-aziridino-4,6-diamino- is a heterocyclic organic compound that belongs to the class of triazines. Triazines are known for their six-membered aromatic ring structure containing three nitrogen atoms. This particular compound is characterized by the presence of an aziridine group at the 2-position and amino groups at the 4- and 6-positions. Triazines have been widely studied due to their diverse biological activities and applications in various fields.
Preparation Methods
The synthesis of 1,3,5-Triazine, 2-aziridino-4,6-diamino- typically involves the trimerization of nitriles such as cyanogen chloride or cyanamide. One common method is the sequential substitution of the three chlorides of cyanuric chloride by nucleophiles. For instance, the aziridine group can be introduced through nucleophilic substitution reactions involving aziridine derivatives. The reaction conditions often include the use of bases such as sodium carbonate to neutralize the liberated hydrochloric acid .
Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
1,3,5-Triazine, 2-aziridino-4,6-diamino- undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The amino groups at the 4- and 6-positions can participate in nucleophilic substitution reactions with various electrophiles, leading to the formation of substituted triazines.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify the functional groups attached to the triazine ring.
Cycloaddition: The aziridine group can participate in cycloaddition reactions, forming new heterocyclic structures.
Common reagents used in these reactions include bases like sodium carbonate, oxidizing agents such as hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1,3,5-Triazine, 2-aziridino-4,6-diamino- has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology: The compound exhibits various biological activities, including antibacterial, antifungal, and anticancer properties. .
Medicine: Due to its biological activities, it is investigated for its potential as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry: The compound is used in the production of herbicides, dyes, and other industrial chemicals. .
Mechanism of Action
The mechanism of action of 1,3,5-Triazine, 2-aziridino-4,6-diamino- involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as DNA gyrase, which is crucial for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and growth, making it an effective antibacterial agent . In cancer cells, the compound can interfere with cell signaling pathways, leading to apoptosis or programmed cell death .
Comparison with Similar Compounds
1,3,5-Triazine, 2-aziridino-4,6-diamino- can be compared with other similar compounds, such as:
1,3,5-Triazine-2,4,6-triamine (Melamine): Melamine is widely used in the production of resins and plastics.
1,3,5-Triazine-2,4,6-triol (Cyanuric Acid): Cyanuric acid is used in swimming pool disinfectants and stabilizers.
2-Chloro-4,6-diamino-1,3,5-triazine: This compound is a metabolite of atrazine and is used in agricultural applications.
The uniqueness of 1,3,5-Triazine, 2-aziridino-4,6-diamino- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
6-(aziridin-1-yl)-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N6/c6-3-8-4(7)10-5(9-3)11-1-2-11/h1-2H2,(H4,6,7,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAGJLNAHDCKBMO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1C2=NC(=NC(=N2)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30214592 | |
| Record name | 1,3,5-Triazine, 2-aziridino-4,6-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64381-89-1 | |
| Record name | 1,3,5-Triazine, 2-aziridino-4,6-diamino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064381891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Triazine, 2-aziridino-4,6-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30214592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![7,12-Dichlorobenzo[a]anthracene](/img/structure/B3065851.png)





![2-Methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B3065903.png)
![2,8-Dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile](/img/structure/B3065905.png)

![dimethyl 2,3-bis[(3,5-ditert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]butanedioate](/img/structure/B3065923.png)
